Octyl formate
Description
Historical Context of Formate (B1220265) Esters in Chemical Research
Esters are a class of organic compounds first named by the German chemist Leopold Gmelin in the early 19th century. britannica.com They are most commonly formed through the reaction of an acid and an alcohol. britannica.com Formate esters, the simplest family of carboxylic esters, are derived from formic acid. chemicalland21.comwikipedia.org
The classic method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org This method, applicable to formate esters, is a reversible reaction. wikipedia.org Many formate esters occur naturally and are responsible for the characteristic fragrances of fruits and flowers. britannica.comwikipedia.org
Industrially, the carbonylation of alcohols has become a significant route for producing formate esters. wikipedia.org A key example is the reaction of methanol (B129727) and carbon monoxide to create methyl formate, which serves as a major commercial source and an intermediate for producing formic acid. wikipedia.orgwikipedia.org The study of formate esters has been crucial, not just for their applications in flavors and fragrances, but also as building blocks in organic chemistry. tandfonline.com More complex esters, like ethyl formate, have been detected in the interstellar medium, sparking research into their formation pathways in astrophysical environments. aanda.orgaanda.org
Significance of Octyl Formate in Contemporary Chemical Science
This compound is a versatile ester that holds significance in several areas of modern chemical research. chemimpex.com It is recognized for its role as a flavoring agent, a fragrance component, a solvent, and a chemical intermediate. chemimpex.comsolubilityofthings.comsmolecule.com
Role in Organic Synthesis Research
In organic synthesis, this compound serves as a useful building block and solvent. chemimpex.comsolubilityofthings.com As an ester, it can undergo typical reactions like hydrolysis to yield octanol (B41247) and formic acid, or transesterification, which involves exchanging its alkoxy group with another alcohol to form a different ester. smolecule.com
Researchers have utilized this compound as a precursor for synthesizing other chemical compounds. smolecule.com Its non-polar nature, owing to its long hydrocarbon chain, makes it an effective solvent for facilitating various chemical reactions and extractions involving other non-polar substances. chemimpex.comsolubilityofthings.com
A notable area of research involves the use of enzymatically prepared this compound as a reactive organic phase in biocatalytic redox reactions. researchgate.net Specifically, it can be used by the enzyme formate dehydrogenase to regenerate the cofactor NADH (nicotinamide adenine (B156593) dinucleotide) from NAD+, a critical process in many biocatalytic systems. researchgate.net
Emerging Research Directions in Green Chemistry
A primary focus of current research on this compound aligns with the principles of green chemistry. chemimpex.comsolubilityofthings.com One of the compound's appealing characteristics is its biodegradability, making it a more environmentally benign alternative to many traditional solvents. chemimpex.comsolubilityofthings.com
Significant research has been dedicated to developing eco-friendly methods for its production. mdpi.com While this compound can be produced through conventional chemical catalysis, these methods often require high temperatures and pressures and can generate unwanted byproducts. mdpi.com Consequently, enzymatic synthesis using lipases as biocatalysts has garnered substantial interest. mdpi.comresearchgate.net Studies have focused on optimizing the synthesis of this compound through enzyme-mediated esterification or transesterification. mdpi.comresearchgate.net Research has identified Novozym 435, an immobilized lipase (B570770), as an effective catalyst for this process, achieving high conversion yields under mild conditions (e.g., 40 °C). mdpi.comresearchgate.netresearchgate.net This enzymatic route is more energy-efficient, produces high-purity products, and allows for the reuse of the biocatalyst, which reduces both costs and environmental impact. mdpi.comresearchgate.net
Current Research Landscape and Knowledge Gaps concerning this compound
The current research landscape for this compound is dominated by efforts to optimize its synthesis and explore novel applications. The enzymatic synthesis using immobilized lipases is a particularly active field, with studies investigating the effects of enzyme type, reactant molar ratios, temperature, and solvents to maximize conversion rates. mdpi.comresearchgate.net For example, one study achieved a 96.51% conversion to this compound using Novozym 435 in a 1,2-dichloroethane (B1671644) solvent at 40°C with a 1:7 molar ratio of formic acid to octanol. mdpi.com Another study demonstrated that the lipase catalyst could be reused for multiple cycles, enhancing the economic viability of the process. researchgate.net
Despite these advances, knowledge gaps remain. While this compound has been identified in human metabolome studies, its precise role in human metabolism and its potential as a biomarker for diseases are not well understood and require further investigation. hmdb.casmolecule.com There is also a need for more research into its potential applications, such as in drug delivery systems. smolecule.com Although enzymatic synthesis has shown great promise in laboratory settings, further investigation is needed to scale up these processes for industrial application. mdpi.com Additionally, while the biodegradability of this compound is a key advantage, a broader assessment of its environmental fate and potential transformation products is an area that could benefit from more systematic research. researchgate.net
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Top 5 Peaks (m/z) / Key Features | Source(s) |
|---|---|---|
| GC-MS (EI) | 41.0, 56.0, 55.0, 43.0, 70.0 | nih.gov |
| ¹H NMR | Spectrum available | chemicalbook.com |
| IR | Spectrum available | hmdb.ca |
| Kovats Retention Index | 1112, 1117, 1109 (Standard non-polar) | nih.gov |
| 1560, 1547, 1549.8, 1557.1 (Standard polar) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBRYQRTMPHARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059417 | |
| Record name | Formic acid, octyl ester | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a fruity, rose-orange odour | |
| Record name | Octyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
87.00 to 89.00 °C. @ 20.00 mm Hg | |
| Record name | Octyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |
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Solubility |
soluble in most fixed oils, mineral oil, propylene glycol; insoluble in glycerol, 1 ml in 5 ml 70% alcohol (in ethanol) | |
| Record name | Octyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.869-0.874 | |
| Record name | Octyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/258/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
112-32-3 | |
| Record name | Octyl formate | |
| Source | CAS Common Chemistry | |
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| Record name | Octyl formate | |
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| Record name | Octyl formate | |
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| Record name | Formic acid, octyl ester | |
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| Record name | Formic acid, octyl ester | |
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| Record name | Octyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.599 | |
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| Record name | OCTYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XZ47CUU7G | |
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| Record name | Octyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-39.1 °C | |
| Record name | Octyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for Octyl Formate
Enzymatic Esterification Research
Enzymatic esterification, particularly using lipases, has emerged as a promising alternative for the synthesis of octyl formate (B1220265). mdpi.comnih.gov Lipases are versatile enzymes that can catalyze esterification reactions with high selectivity under mild conditions. csic.es Research in this area focuses on optimizing various reaction parameters to achieve high conversion yields and process efficiency. mdpi.comresearchgate.netnih.gov
To maximize the yield of octyl formate, several key reaction parameters are optimized, including the type of immobilized enzyme, enzyme concentration, substrate molar ratio, and reaction temperature. mdpi.comresearchgate.netnih.gov
Immobilized Lipase (B570770) Catalysis for this compound Synthesis
Optimization of Enzymatic Reaction Parameters
Impact of Immobilized Enzyme Type
The choice of immobilized lipase significantly influences the conversion efficiency of this compound synthesis. mdpi.com Studies have compared the catalytic activity of different commercially available immobilized lipases. In one such study, Novozym 435 demonstrated significantly higher conversion rates compared to Lipozyme RM IM and Lipozyme TL IM under the same initial reaction conditions. mdpi.com Novozym 435 achieved a conversion of 33.23%, while Lipozyme RM IM and Lipozyme TL IM yielded much lower conversions of 1.28% and 2.09%, respectively, indicating their unsuitability for this specific synthesis. mdpi.com The superior performance of Novozym 435 is attributed to its high catalytic activity and stability. csic.es
Table 1: Effect of Immobilized Enzyme Type on this compound Conversion
| Immobilized Lipase | Conversion (%) |
|---|---|
| Novozym 435 | 33.23 |
| Lipozyme RM IM | 1.28 |
| Lipozyme TL IM | 2.09 |
Initial conditions: 5 g/L enzyme concentration, 1:1 formic acid to octanol (B41247) molar ratio, 30 °C, in n-hexane solvent. mdpi.com
Enzyme Concentration Effects on Conversion Yield
The concentration of the immobilized enzyme is a critical factor affecting the reaction rate and conversion yield. mdpi.com Research has shown that as the concentration of Novozym 435 increases, the conversion to this compound also increases up to an optimal point. mdpi.com For instance, at a 5 g/L enzyme concentration, the conversion was 33.23%, which rose to 65.64% with 10 g/L of the enzyme. mdpi.com The highest conversion of 70.55% was achieved with an enzyme concentration of 15 g/L. mdpi.com However, further increasing the enzyme concentration to 20 g/L led to a slight decrease in conversion to 65.49%. mdpi.com This phenomenon can be attributed to mass transfer limitations at high enzyme loadings. mdpi.com Therefore, an optimal enzyme concentration is crucial for maximizing product yield. mdpi.com
Table 2: Influence of Novozym 435 Concentration on this compound Conversion
| Enzyme Concentration (g/L) | Conversion (%) |
|---|---|
| 5 | 33.23 |
| 10 | 65.64 |
| 15 | 70.55 |
| 20 | 65.49 |
| 25 | Not specified |
| 30 | Not specified |
Conditions: 1:1 formic acid to octanol molar ratio, 30 °C, in n-hexane solvent. mdpi.com
Substrate Molar Ratio Optimization (Formic Acid to Octanol)
The molar ratio of the substrates, formic acid and octanol, plays a significant role in the equilibrium of the esterification reaction. mdpi.com Varying the molar ratio of formic acid to octanol has a direct impact on the conversion of this compound. mdpi.com A study investigating this effect found that a 1:1 molar ratio resulted in a conversion of 70.55%. mdpi.com Increasing the proportion of octanol to a 1:7 molar ratio (formic acid to octanol) led to the highest conversion of 80.71%. mdpi.com However, further increasing the octanol concentration to 1:9 and 1:11 molar ratios resulted in a slight decrease in conversion to 78.60% and 76.40%, respectively. mdpi.com This suggests that an excess of the alcohol substrate can shift the reaction equilibrium towards product formation, but a very high concentration might inhibit the enzyme's activity. mdpi.com
Table 3: Effect of Substrate Molar Ratio on this compound Conversion
| Formic Acid:Octanol Molar Ratio | Conversion (%) |
|---|---|
| 1:1 | 70.55 |
| 1:3 | 76.17 |
| 1:5 | 76.07 |
| 1:7 | 80.71 |
| 1:9 | 78.60 |
| 1:11 | 76.40 |
Conditions: 15 g/L Novozym 435, 30 °C, in n-hexane solvent. mdpi.com
Reaction Temperature Influence on Esterification
Temperature is a crucial parameter in enzymatic reactions, affecting both the reaction rate and enzyme stability. mdpi.comubbcluj.ro For the synthesis of this compound using Novozym 435, the effect of temperature has been evaluated. mdpi.com In one study, the conversion rates were 77.10% at 20 °C, 80.71% at 30 °C, and a peak of 81.96% at 40 °C. mdpi.com When the temperature was further increased to 50 °C, the conversion slightly decreased to 78.71%. mdpi.com This indicates that 40 °C is the optimal reaction temperature under these conditions. mdpi.com While Novozym 435 is known to be a heat-resistant enzyme, excessively high temperatures can lead to denaturation and a decrease in catalytic activity. mdpi.com Conversely, lower temperatures can result in slower reaction rates. ubbcluj.rogoogle.com
Table 4: Impact of Reaction Temperature on this compound Conversion
| Temperature (°C) | Conversion (%) |
|---|---|
| 20 | 77.10 |
| 30 | 80.71 |
| 40 | 81.96 |
| 50 | 78.71 |
Conditions: 15 g/L Novozym 435, 1:7 formic acid to octanol molar ratio, in 1,2-dichloroethane (B1671644) solvent. mdpi.com
Ultimately, a study achieved a maximum conversion of 96.51% using Novozym 435 at a concentration of 15 g/L, a formic acid to octanol molar ratio of 1:7, and a reaction temperature of 40 °C in 1,2-dichloroethane as the solvent. mdpi.comresearchgate.netnih.gov
Biocatalytic Approaches beyond Lipase-Mediated Processes
While lipases are the most studied enzymes for this compound synthesis, research is exploring other biocatalytic systems to overcome some of the limitations of lipase-catalyzed reactions.
An alternative enzymatic route to formate esters involves Baeyer-Villiger monooxygenases (BVMOs). conicet.gov.ar These enzymes catalyze the oxidation of aldehydes to produce esters. Specifically, a recombinant fungal BVMO from Aspergillus flavus has been shown to convert aliphatic aldehydes, such as octanal (B89490), into their corresponding alkyl formates with high regioselectivity. conicet.gov.arnih.gov
In this process, the BVMO transforms octanal into this compound. conicet.gov.arresearchgate.net Studies have achieved near-complete conversion of 10 mM octanal within 8 hours. conicet.gov.ar This method provides a different synthetic pathway, starting from an aldehyde rather than a carboxylic acid and an alcohol. x-mol.com However, factors such as substrate concentration can affect the enzyme's specific activity and regioselectivity, as well as the rate of product hydrolysis back to the primary alcohol. conicet.gov.arresearchgate.net
The exploration of other enzyme systems for formate ester production is an ongoing area of research. While lipases and, more recently, BVMOs are the primary focus, the broader field of biocatalysis offers potential alternatives. For instance, formate dehydrogenase is an enzyme that utilizes formate esters for cofactor regeneration (NADH from NAD+), which, while not a synthetic application for the ester itself, demonstrates that other enzymes can interact with and process these molecules. researchgate.netnih.gov The development of novel biocatalysts or the engineering of existing enzymes could open up new avenues for the efficient and sustainable production of this compound and other valuable formate esters.
Chemical Catalysis for this compound Synthesis
The conventional industrial production of this compound relies on chemical catalysis, typically through the Fischer-Speier esterification of formic acid with 1-octanol (B28484). smolecule.com This method often involves the use of an acid catalyst to accelerate the reaction. sciencemadness.org
Formic acid itself is a relatively strong acid and can self-catalyze the esterification reaction to some extent. sciencemadness.org However, to achieve higher yields and faster reaction rates, stronger acid catalysts like p-toluenesulfonic acid are often employed. sciencemadness.org The reaction is typically performed by heating the mixture of formic acid and 1-octanol. smolecule.com To drive the equilibrium towards the product side, water, which is formed as a byproduct, is often removed through azeotropic distillation. sciencemadness.org
While effective, chemical catalysis methods for this compound synthesis often require high temperatures and can lead to the formation of byproducts and environmental concerns associated with the use of strong acid catalysts. mdpi.com More recently, transition metal triflates, such as iron(III) triflate (Fe(OTf)₃) and hafnium(IV) triflate (Hf(OTf)₄), have been investigated as robust catalysts for the conversion of alcohols and esters to olefins, which represents a related area of C-O bond cleavage chemistry. rsc.org These catalysts have shown high activity under solvent-free conditions. rsc.org
Traditional Chemical Catalyst Systems and Their Limitations
The classical method for synthesizing this compound is the Fischer-Speier esterification, which involves the reaction of octanol with formic acid in the presence of an acid catalyst. wikipedia.orgathabascau.cabyjus.com Traditionally, this has been accomplished using homogeneous mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). ontosight.aiwyltoncn.com Solid acid catalysts like the ion-exchange resin Amberlyst-15 have also been employed. asianpubs.orggoogle.com
However, these conventional catalytic systems are associated with several significant drawbacks:
Corrosion and Equipment Issues: Strong mineral acids are highly corrosive, necessitating the use of specialized and expensive industrial reactors, which increases production costs. wyltoncn.comasianpubs.org
Difficult Product Separation: Homogeneous catalysts like sulfuric acid are challenging to separate from the reaction mixture, leading to complex and energy-intensive purification processes. ontosight.aiasianpubs.org
Environmental Pollution: The use of mineral acids generates substantial acidic waste, posing significant environmental disposal challenges. ontosight.aiwyltoncn.com Neutralization of this waste also produces large quantities of salt byproducts.
Catalyst Deactivation: While solid catalysts like Amberlyst-15 are more easily separated, they can suffer from deactivation over time, limiting their reusability and economic viability. acs.org
Novel Catalyst Development for Enhanced Selectivity and Yield
To address the limitations of traditional methods, research has focused on developing innovative and more effective catalysts. These novel systems aim to improve reaction rates, enhance selectivity towards this compound, and allow for easier catalyst recovery and reuse.
Recent advancements in this area include:
Supported Heteropolyacids: Catalysts such as phosphotungstic acid supported on materials like fly ash cenospheres have demonstrated high conversion rates for esterification reactions. researchgate.net These materials offer strong acidic sites and can be readily separated from the reaction products.
Gold-Based Nanocatalysts: Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to effectively catalyze the aerobic oxidative coupling of alcohols like 1-octanol with paraformaldehyde to produce this compound. mdpi.com This method can achieve high selectivity under relatively mild conditions.
Silica Sulfuric Acid (SSA): This solid acid catalyst has proven to be an efficient, reusable, and environmentally friendly option for various esterification reactions. researchgate.netsemanticscholar.org It offers the catalytic power of sulfuric acid in a solid form, which simplifies separation and reduces corrosive waste. semanticscholar.org
These novel catalysts represent a significant step forward, offering pathways to cleaner and more efficient production of this compound.
Comparison of Chemical and Enzymatic Synthesis Efficiencies and Environmental Impact
A comparative analysis reveals a distinct shift towards enzymatic synthesis as a greener and often more efficient alternative to chemical catalysis for producing this compound. rsc.orgresearchgate.net
Enzymatic synthesis, predominantly using immobilized lipases like Novozym 435 (Candida antarctica lipase B), presents numerous advantages. mdpi.commdpi.com These reactions are conducted under significantly milder conditions, such as lower temperatures, which reduces energy consumption and minimizes the formation of byproducts. mdpi.commdpi.com
The high specificity of enzymes results in exceptionally high selectivity for the desired ester, often leading to conversion rates exceeding 95%. researchgate.netmdpi.com This high selectivity simplifies downstream processing and purification. mdpi.com Furthermore, enzymes are biodegradable, can often be reused for multiple reaction cycles, and can be used in solvent-free systems, all of which contribute to a greatly reduced environmental footprint. rsc.orgmdpi.comresearchgate.net
The following table provides a comparative overview of different catalytic approaches:
| Catalytic Method | Typical Catalyst | Operating Conditions | Selectivity | Catalyst Reusability | Key Environmental Impact |
| Traditional Chemical | Sulfuric Acid (H₂SO₄) | High Temperature | Moderate | Poor (Homogeneous) | Corrosive, generates acidic waste. ontosight.aiwyltoncn.com |
| Solid Acid Chemical | Amberlyst-15 | High Temperature | Good | Moderate, prone to deactivation. acs.org | Reduced waste, but potential for leaching. |
| Novel Chemical | Au/TiO₂ | Mild Temperature | High to Excellent | Good | Lower energy, less waste. mdpi.com |
| Enzymatic | Novozym 435 (Lipase) | Low Temperature | Very High (>95%) researchgate.netmdpi.com | Excellent mdpi.comresearchgate.net | Biodegradable, minimal waste, low energy. rsc.orgmdpi.com |
While the initial investment for enzymes may be higher than for traditional chemical catalysts, their high efficiency, potential for reuse, and the simplification of purification processes often make them a more economical and sustainable choice for the industrial synthesis of this compound. rsc.orgmdpi.com
Advanced Analytical and Spectroscopic Characterization in Octyl Formate Research
Chromatographic Techniques for Purity and Compositional Analysis
Chromatographic methods are indispensable for separating octyl formate (B1220265) from other volatile and non-volatile compounds, enabling its accurate analysis.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like octyl formate, owing to its exceptional separation power and definitive identification capabilities. frontiersin.orgresearchgate.net It is widely employed in the flavor and fragrance industry to analyze the chemical composition of essential oils and other aromatic extracts. hplcvials.comshimadzu.com In the context of this compound, GC-MS is used to determine its presence and concentration in various samples, from food products to environmental matrices. thermofisher.comresearchgate.net
Research has demonstrated the utility of GC-MS in identifying this compound as a volatile component in orange peel essential oil. researchgate.net The technique typically involves a gas chromatograph to separate the volatile compounds, which are then introduced into a mass spectrometer for detection and identification. frontiersin.orgfrontiersin.org The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. hplcvials.com For complex samples, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can be employed for enhanced separation. researchgate.net
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Value/Condition |
| Column Type | HP-INNOWAX, SLB-5ms |
| Column Dimensions | 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) |
This table presents a generalized set of parameters; specific conditions may vary based on the analytical application.
The selection of the stationary phase, such as those with silphenylene polymers, and the use of linear retention indices (LRI) are critical for the reliable identification of compounds. chromatographyonline.com
While GC-MS is the primary tool for volatile analysis, high-performance liquid chromatography (HPLC) offers complementary capabilities, particularly for the analysis of less volatile or thermally labile compounds that may be present alongside this compound in a sample matrix. scielo.br HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org
In the analysis of esters, reversed-phase HPLC is a common approach, typically utilizing C8 (octyl) or C18 (octadecyl) stationary phases. libretexts.orgnih.gov The mobile phase is often a polar mixture, such as buffered water with methanol (B129727) or acetonitrile. libretexts.org Detection is commonly achieved using a UV detector, as esters exhibit absorbance at specific wavelengths. scielo.brresearchgate.net For instance, a method for analyzing fatty acid methyl esters used UV detection at 205 nm. scielo.br
While direct analysis of this compound by HPLC is less common than GC-MS, the technique is invaluable for analyzing related compounds or for samples where derivatization is employed. nih.govgerli.com
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, serving as a powerful tool for confirmation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the this compound molecule. rsc.orgresearchgate.net
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the connectivity of atoms. rsc.org For example, the proton of the formate group (H-C=O) typically appears as a singlet at a distinct chemical shift. researchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. guidechem.com Each unique carbon atom in this compound will produce a separate signal, and its chemical shift is indicative of its chemical environment. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
| Formyl H | ~8.05 | - |
| -O-CH₂- | ~4.15 | ~65.0 |
| Carbonyl C | - | ~161.0 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. purdue.edu For this compound, the IR spectrum is characterized by strong absorption bands indicative of the ester functional group. rockymountainlabs.comorgchemboulder.com
The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which for an aliphatic ester like this compound, typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com Another key feature is the C-O stretching vibration, which appears in the 1000-1300 cm⁻¹ region. rockymountainlabs.comorgchemboulder.com The presence of these characteristic bands provides strong evidence for the ester functionality. rockymountainlabs.comspectra-analysis.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C=O (Carbonyl) | Stretch | 1735 - 1750 |
| C-O | Stretch | 1000 - 1300 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
This table provides general ranges for the specified functional groups.
While GC-MS is a standard, other mass spectrometry techniques can provide further structural information and enhanced sensitivity. chemistryviews.org Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment ions, providing more detailed structural information. lcms.cz High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to confirm the elemental composition of a molecule. oup.com
Advanced ionization techniques, such as low-pressure photoionization (LPPI), can offer high ionization efficiencies for a range of volatile organic compounds, including esters, and generate primarily intact molecular ions, which is beneficial for molecular identification. chemistryviews.org Proton-transfer reaction mass spectrometry (PTR-MS) is another powerful tool for the real-time monitoring of volatile compounds at very low concentrations. frontiersin.orgfrontiersin.org
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nih.gov The molecular ion may or may not be observed, but characteristic fragment ions resulting from the cleavage of the ester group and the alkyl chain will be present. oup.com
Hyphenated Techniques in Formate Ester Analysis
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of formate esters like this compound. semanticscholar.orgslideshare.net These powerful combinations provide both high-resolution separation and specific identification of individual components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. alwsci.commdpi.com In this technique, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.
Research has shown that this compound can be effectively identified in various matrices using GC-MS. For instance, it has been identified as a volatile component in the essential oil of orange peel. researchgate.net The mass spectrum of this compound exhibits characteristic fragment ions that aid in its identification. nih.govmassbank.eu
Key Research Findings from GC-MS Analysis:
Identification in Essential Oils: GC-MS analysis of orange peel essential oil revealed the presence of this compound among other volatile compounds like alpha-pinene, limonene, and decanal. researchgate.net
Mass Spectral Data: The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. While the molecular ion peak [M]+ at m/z 158 may be observed, more prominent peaks correspond to fragment ions. nih.govmassbank.eu
Table 1: Prominent Mass Spectral Peaks for this compound (EI-MS)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 41 | 99.99 | [C3H5]+ |
| 56 | 95.00 | [C4H8]+ |
| 55 | 86.50 | [C4H7]+ |
| 43 | 75.30 | [C3H7]+ or [CH3CO]+ |
| 70 | 74.08 | [C5H10]+ |
Data sourced from public spectral databases. Please note that relative intensities can vary slightly between instruments. nih.govmassbank.eu
Liquid Chromatography-Mass Spectrometry (LC-MS):
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing less volatile or thermally unstable compounds. alwsci.comrsc.org In LC-MS, separation occurs in a liquid phase, and the eluent is then introduced into the mass spectrometer. For formate esters, LC-MS can be particularly useful when derivatization is not desired or when analyzing complex, non-volatile matrices. rsc.orgbiorxiv.org
The use of specific mobile phase additives like formic acid or ammonium (B1175870) formate is common in LC-MS to enhance ionization and improve signal intensity. biorxiv.orgbiorxiv.org Studies on other esters, such as cholesteryl esters, demonstrate the utility of LC-MS in providing detailed molecular information, a principle that extends to the analysis of this compound in relevant samples. biorxiv.orgspectroscopyonline.com
Advanced Sample Preparation Techniques:
To enhance the sensitivity and selectivity of hyphenated techniques, advanced sample preparation methods are often employed.
Headspace (HS) Analysis: This technique is used to analyze volatile compounds by sampling the gas phase above a liquid or solid sample. alwsci.comreading.ac.uk HS-GC-MS is particularly effective for analyzing the aroma profile of beverages and food products where this compound might be a key contributor. mdpi.comreading.ac.uk
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample before GC-MS analysis. alwsci.comresearchgate.net It is a simple, efficient, and widely used method for fragrance and flavor analysis. alwsci.com Research on various natural products has utilized SPME-GC-MS to identify a wide range of volatile compounds, including esters. researchgate.net
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| alpha-Pinene |
| Limonene |
| Decanal |
| Formic acid |
| Ammonium formate |
| Cholesteryl esters |
| Acetonitrile |
| Methanol |
Computational Chemistry and Modeling of Octyl Formate
Density Functional Theory (DFT) Studies on Octyl Formate (B1220265)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscielo.br It is particularly effective for calculating the geometric and electronic properties of molecules. nih.gov For octyl formate, DFT can be used to determine stable conformations, analyze charge distribution, and predict reactivity. nih.govlupinepublishers.com
The flexibility of the octyl chain and the rotational freedom around the ester bond mean that this compound can exist in multiple conformations. Conformational analysis using DFT is essential to identify the most stable, low-energy structures and to understand the energy landscape of the molecule.
The process typically involves:
Initial Structure Generation: Potential energy surfaces are scanned by systematically rotating the key dihedral angles of the this compound molecule.
Geometry Optimization: Each potential conformer is then subjected to geometry optimization to find its local energy minimum. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d) or higher, are commonly used for this optimization. acs.orgnih.gov This process refines the bond lengths, bond angles, and dihedral angles to achieve the most stable arrangement for each conformer.
Energy Calculation: The electronic and Gibbs free energies of each optimized conformer are calculated. By comparing these energies, the most stable conformer (the global minimum) and the relative energies of other low-energy conformers can be determined. nih.gov Conformers with high relative energies (e.g., more than 15 kJ/mol above the global minimum) are considered unlikely to be significantly populated at room temperature. nih.gov
These calculations reveal that the most stable conformers are typically those that minimize steric hindrance, often featuring an extended (anti-periplanar) arrangement of the octyl chain. The relative populations of these conformers in equilibrium can be calculated from their Gibbs free energies. nih.gov
Table 1: Representative Theoretical Energetic Data for this compound Conformers This table is illustrative, based on typical DFT calculation outputs for similar esters.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Population (%) |
| A (trans) | ~180° | 0.00 | 75 |
| B (gauche) | ~60° | 5.20 | 25 |
Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool for visualizing the three-dimensional charge distribution of a molecule. lupinepublishers.comuni-muenchen.de It helps in predicting how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. lupinepublishers.com The MEP map is generated by calculating the electrostatic potential at the molecule's surface, often an isodensity surface. researchgate.net
For this compound, an MEP map would reveal:
Electronegative Regions (Nucleophilic Sites): These areas, typically colored red or yellow, have a partial negative charge and are prone to attack by electrophiles. researchgate.netacs.org In this compound, the highest negative potential is concentrated around the carbonyl oxygen (C=O) due to its high electronegativity and lone pairs of electrons. The ester oxygen (C-O-C) also represents a region of negative potential, though less intense than the carbonyl oxygen. growingscience.com
Electropositive Regions (Electrophilic Sites): These regions, colored blue, have a partial positive charge and are susceptible to nucleophilic attack. researchgate.netacs.org The hydrogen atom of the formate group (H-C=O) and the hydrogens on the carbon adjacent to the ester oxygen would show positive potential. The carbonyl carbon is also a key electrophilic site, although it is sterically shielded by the oxygen atoms.
The MEP map provides a clear rationale for the reactivity of this compound in processes like hydrolysis or transesterification, where nucleophiles are attracted to the electron-deficient carbonyl carbon. lupinepublishers.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamics, conformational changes, and intermolecular interactions of molecules like this compound in various environments. hsu-hh.denih.gov
The behavior of this compound as a flavor or fragrance ingredient is heavily influenced by its interactions with the surrounding medium, often a complex solvent system. MD simulations can model these interactions explicitly. arxiv.org
In Polar Solvents (e.g., Water, Ethanol): In polar environments, the dominant interactions would involve the polar ester group of this compound. MD simulations can quantify the formation and dynamics of hydrogen bonds between the carbonyl oxygen of the formate and the hydrogen atoms of the solvent molecules. The simulations would also show how solvent molecules arrange themselves into solvation shells around the polar head of the ester.
In Non-polar Solvents (e.g., Oils, Lipids): In non-polar or lipidic environments, van der Waals forces and hydrophobic interactions become dominant. MD simulations would show the flexible octyl chain interacting favorably with the non-polar solvent molecules. acs.org This explains this compound's good solubility in oils and its use in lipid-based food and cosmetic products.
These simulations can calculate interaction energies (electrostatic and van der Waals) between this compound and solvent molecules, providing a quantitative understanding of its solubility and partitioning behavior. researchgate.net
Many applications of this compound involve complex chemical environments, such as food emulsions, cosmetic lotions, or multi-component fragrance mixtures. MD simulations can provide insights into its dynamic behavior in these systems. acs.orgacs.org
For instance, in an oil-in-water emulsion, MD simulations could track the partitioning and orientation of this compound molecules at the oil-water interface. The simulations would likely show the polar formate group oriented towards the aqueous phase while the non-polar octyl tail remains embedded in the oil phase. acs.org This interfacial behavior is critical for its role as a flavor or fragrance, as it affects its release and perception. Simulations can also calculate key dynamic properties like the diffusion coefficient, which describes how quickly the molecule moves through the medium, and rotational correlation times, which relate to its orientational freedom. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. europa.eumst.dk For this compound, QSAR models can be developed to predict properties that are difficult or costly to measure experimentally, such as odor thresholds, skin sensitization potential, or toxicity. farmaciajournal.comresearchgate.net
A QSAR model is built by first calculating a set of numerical parameters, known as molecular descriptors, from the chemical structure of a series of related compounds (e.g., various aliphatic esters). farmaciajournal.com These descriptors quantify different aspects of the molecule's physicochemical properties. The model is then created using statistical methods to correlate these descriptors with the measured activity. europa.eu
Relevant descriptors for a QSAR model of this compound could include:
Topological Descriptors: These describe the connectivity of atoms in the molecule.
Geometrical (3D) Descriptors: These relate to the 3D shape and size of the molecule, such as molecular volume or surface area. farmaciajournal.com
Physicochemical Descriptors: Parameters like the octanol-water partition coefficient (LogP) or molar refractivity, which relate to hydrophobicity and polarizability.
Electronic Descriptors: Properties derived from quantum chemical calculations, such as dipole moment or the energies of frontier molecular orbitals (HOMO/LUMO). acs.org
For example, a QSAR model for the odor threshold of esters might find that this property is strongly correlated with molecular weight, vapor pressure, and specific shape descriptors. researchgate.net Such a model could then be used to predict the odor threshold of other esters, including this compound, without needing to perform sensory panel tests.
Table 2: Examples of Molecular Descriptors Used in QSAR Models for Esters This table is illustrative of descriptors commonly used in QSAR studies.
| Descriptor Class | Specific Descriptor | Property Represented |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity |
| Geometrical | Molecular Weight | Molecular Size |
| Geometrical | van der Waals Surface Area | Molecular Surface Dimensions |
| Electronic | Dipole Moment | Polarity of the molecule |
| Topological | Wiener Index | Molecular Branching |
Computational Approaches for Reaction Mechanism Prediction
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of this compound. By modeling the interactions between reactants, catalysts, and intermediates at an atomic level, these approaches provide insights that are often difficult to obtain through experimental methods alone. These computational techniques are instrumental in predicting reaction pathways, understanding catalyst behavior, and optimizing reaction conditions for both enzymatic and chemical catalysis.
Modeling of Enzymatic Reaction Pathways
The enzymatic synthesis of this compound, typically through the esterification of formic acid and 1-octanol (B28484), is most commonly catalyzed by lipases. The prevailing mechanism for lipase-catalyzed esterification is a two-step, ping-pong bi-bi mechanism. mdpi.com Computational modeling is crucial for understanding the intricacies of this pathway.
In the first step of the mechanism, the hydroxyl group of a serine residue in the lipase's active site attacks the carbonyl carbon of formic acid. mdpi.com This nucleophilic attack leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate releases a water molecule, resulting in an acyl-enzyme complex where the formyl group is covalently bonded to the enzyme. mdpi.com
In the second step, 1-octanol enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This event forms a second tetrahedral intermediate, which then collapses, releasing the this compound ester and regenerating the free enzyme, ready for another catalytic cycle. mdpi.com
Computational models, particularly molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to predict and analyze this pathway.
Molecular Docking: This technique predicts the preferred orientation of substrates (formic acid and 1-octanol) when they bind to the active site of the lipase (B570770). By calculating the binding energies and analyzing the interactions, researchers can understand substrate specificity and the initial steps of the reaction. For instance, molecular docking studies on lipase-catalyzed esterifications have revealed that lower binding energy between the lipase and the alcohol substrate corresponds to a more effective reaction. researchgate.net These simulations help visualize the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed view of the reaction itself, QM/MM methods are used. In this approach, the reactive core of the system (the active site and substrates) is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. This hybrid approach provides a balance between computational cost and accuracy. Theoretical studies using QM/MM have been applied to enzymes like formate dehydrogenase, which catalyzes a hydride transfer from a formate anion, to map the free energy profiles of the reaction in the enzyme's active site compared to in solution. researchgate.net Similar methodologies can be applied to the lipase-catalyzed synthesis of this compound to calculate the energy barriers for each step of the ping-pong mechanism, identify transition states, and validate the proposed reaction pathway.
The table below summarizes key enzymes and computational methods used in modeling the enzymatic synthesis of flavor esters like this compound.
| Enzyme | Substrates | Computational Method | Key Findings |
| Lipase (general) | Formic acid, 1-Octanol | Molecular Docking | Predicts substrate binding orientation and affinity in the active site. researchgate.net |
| Novozym 435 (CALB) | Formic acid, Alcohols | Kinetic Modeling | Describes reaction rates based on the ping-pong bi-bi mechanism, accounting for substrate inhibition. nih.gov |
| Formate Dehydrogenase (FDH) | Formate, NAD+ | QM/MM Simulations | Elucidates the free energy profile and mechanism of hydride transfer within the enzyme's active site. researchgate.net |
| Candida sp. Lipase (CSL) | Various acids and alcohols | Molecular Docking | Reveals the bonding mechanism between the lipase and different substrates, correlating with catalytic efficiency. researchgate.net |
Simulations of Chemical Catalysis Mechanisms
While enzymatic synthesis is common, this compound can also be produced via chemical catalysis. One notable method is the aerobic oxidative coupling of 1-octanol and paraformaldehyde using a gold-on-titanium dioxide (Au/TiO₂) catalyst. mdpi.comresearchgate.net Computational simulations, especially those based on Density Functional Theory (DFT), are essential for predicting and verifying the mechanisms of such reactions.
The proposed mechanism for the Au/TiO₂-catalyzed synthesis of this compound proceeds as follows:
1-octanol reacts with formaldehyde (B43269) (derived from paraformaldehyde) to form a hemiacetal intermediate. mdpi.com
This hemiacetal is then adsorbed onto the surface of the gold nanoparticle catalyst.
The catalyst facilitates the aerobic oxidation of the hemiacetal, which leads to the formation of this compound and water. mdpi.comresearchgate.net
Computational approaches are used to validate this proposed pathway and understand the role of the catalyst.
Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational catalysis research. This quantum mechanical method is used to calculate the electronic structure of the system, allowing researchers to map the potential energy surface of the reaction. By using DFT, one can:
Model Catalyst-Substrate Interactions: Simulate the adsorption of the hemiacetal intermediate onto the Au/TiO₂ surface to determine the most stable adsorption geometries and energies. lasphub.com
Elucidate the Role of the Support: Investigate the synergistic effect between the gold nanoparticles and the TiO₂ support. DFT studies have shown that the interface between the metal and the support is often the location of the active sites and that the support can play a direct role in activating reactants. rsc.org
For gold-catalyzed oxidations, DFT calculations have been instrumental in confirming that reactions often occur at the perimeter of the gold nanoparticles, at the interface with the oxide support. lasphub.comrsc.org These simulations provide detailed mechanistic insights that are critical for designing more efficient and selective catalysts.
The table below outlines the catalysts and computational methods relevant to the chemical synthesis of this compound.
| Catalyst System | Reactants | Computational Method | Research Focus |
| Au/TiO₂ | 1-Octanol, Paraformaldehyde | Proposed Mechanism (Experimental) | Aerobic oxidative coupling via a hemiacetal intermediate. mdpi.comresearchgate.net |
| Au/TiO₂ | Carbon Monoxide, Oxygen | Density Functional Theory (DFT) | Calculation of activation barriers, modeling of reaction at the Au-support interface. lasphub.comrsc.org |
| Gold Complexes | Alkynes, Aldehydes | Density Functional Theory (DFT) | Calculation of reaction energetics to understand stereoselectivity and corroborate reaction mechanisms. nih.gov |
| Pt Nanoparticles | Alkynes, Amines | Density Functional Theory (DFT) | Calculation of adsorption energies of reactants on catalyst surfaces to understand selectivity. researchgate.net |
Environmental Fate and Degradation Studies of Octyl Formate
Biodegradation Pathways and Mechanisms
Biodegradation is anticipated to be a significant removal mechanism for octyl formate (B1220265) in the environment. This process involves the breakdown of the compound by microorganisms and their enzymes.
The process would proceed as follows: Octyl Formate + H₂O → 1-Octanol (B28484) + Formic Acid
Once formed, both 1-octanol and formic acid are readily biodegradable by a wide variety of soil and aquatic microorganisms under both aerobic and anaerobic conditions. chemicalbook.comechemi.com Numerous studies have demonstrated that straight-chain alcohols like 1-octanol are rapidly mineralized by activated sludge, soil, and sediment microbes. echemi.comnih.gov Similarly, formic acid, being a simple and naturally occurring organic acid, is quickly utilized by many microbial species as a carbon and energy source. chemicalbook.comwww.gov.ukcopernicus.org In essence, the microbial degradation of this compound is a two-step process initiated by hydrolysis, followed by the rapid biodegradation of its constituents.
In the environment, the degradation of esters like this compound is mediated by extracellular enzymes, primarily hydrolases (specifically, carboxylesterases), secreted by bacteria and fungi. These enzymes are ubiquitous in soil and aquatic systems and function to break down complex organic matter into smaller molecules that can be assimilated by microbial cells.
While studies on the enzymatic synthesis of this compound using lipases are documented, research on its degradation by environmental enzymes is sparse. However, the fundamental mechanism is the same: the enzymatic hydrolysis of the ester linkage. The efficiency of this process in a given environment would depend on factors such as microbial population density, enzyme concentration, temperature, and pH. Given the widespread presence of esterases, enzymatic hydrolysis is expected to be a key initiating step in the biodegradation of this compound in environmental matrices.
Photodegradation Research
There is a lack of specific experimental research on the photodegradation of this compound in the atmosphere or in aquatic environments. For a chemical to undergo direct photodegradation (photolysis), it must contain a chromophore that absorbs light in the environmentally relevant solar spectrum (wavelengths >290 nm).
This compound, as a simple aliphatic ester, does not possess such a chromophore. Its structure lacks double bonds, aromatic rings, or other functional groups that absorb significant amounts of sunlight. Therefore, direct photolysis is not expected to be a significant environmental fate process.
Indirect photodegradation, involving reaction with photochemically-produced species like hydroxyl radicals (•OH) in the atmosphere or water, is possible. The atmospheric half-life of this compound due to reaction with hydroxyl radicals can be estimated using structure-activity relationship (SAR) models like the EPA's AOPWIN™.
Hydrolysis in Aquatic Environments
Chemical hydrolysis is a primary abiotic degradation pathway for esters in aquatic environments. The rate of this reaction is highly dependent on the pH of the water, with catalysis occurring under both acidic and basic conditions. For simple aliphatic esters, the rate is typically slowest in the neutral pH range (6-8) and increases significantly at both lower and higher pH values.
While specific hydrolysis rate constants for this compound are not available in the literature, data for analogous compounds like octyl acetate (B1210297) suggest that hydrolysis at neutral pH is a slow process, with half-lives potentially on the order of years. chemicalbook.com However, under alkaline conditions (pH > 8), the rate of base-catalyzed hydrolysis would increase substantially. The reaction yields 1-octanol and the formate salt. chemicalbook.com
Predicted Hydrolysis Fate:
Acid-Catalyzed: CH₃(CH₂)₇OCHO + H₃O⁺ → CH₃(CH₂)₇OH + HCOOH₂⁺
Base-Catalyzed: CH₃(CH₂)₇OCHO + OH⁻ → CH₃(CH₂)₇OH + HCOO⁻
Given the expected slow kinetics around neutral pH, hydrolysis is likely to be outcompeted by biodegradation in biologically active aquatic systems.
Sorption and Mobility in Environmental Matrices
The sorption of an organic compound to soil and sediment is a key process that determines its mobility and bioavailability. This is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption to organic matter, leading to low mobility, while a low Koc value suggests the compound will remain primarily in the water phase and be highly mobile. federalregister.govepa.gov
Experimental data on the Koc for this compound is not available. However, it can be estimated using Quantitative Structure-Activity Relationship (QSAR) models based on its octanol-water partition coefficient (log Kow).
| Parameter | Predicted Value | Source | Implication for Mobility |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 3.26 | EPI Suite™ epa.gov | Indicates moderate lipophilicity. |
| Koc (Soil Adsorption Coefficient) | ~375 L/kg | Estimated from Log Kow | Moderate to low mobility. epa.gov |
Based on the estimated Koc value of approximately 375 L/kg, this compound is expected to have moderate to low mobility in soil. epa.gov This suggests that if released to soil, it would have a tendency to sorb to soil organic carbon, reducing its potential to leach into groundwater. However, this sorption is not strong enough to render it immobile, and some transport with water flow is possible.
Formation of Degradation Products and Their Environmental Implications
1-Octanol: This primary alcohol is readily biodegradable in both soil and water, with a reported aerobic biodegradation half-life of approximately 22 hours in one screening study. echemi.com It has a moderate potential for bioaccumulation. echemi.com While harmful to aquatic organisms at high concentrations, it is not considered a persistent environmental contaminant due to its rapid biodegradation. echemi.comnih.govcarlroth.com
Formic Acid: As the simplest carboxylic acid, formic acid is a natural product found widely in the environment. www.gov.uknih.gov It is readily biodegradable and serves as a carbon source for many microorganisms. chemicalbook.comeuropa.eu Due to its high water solubility and low octanol-water partition coefficient, it has a low potential for bioaccumulation and is not expected to sorb to sediments. nih.goveuropa.eu It is considered to have low toxicity to aquatic organisms at environmentally relevant concentrations.
The degradation of this compound into these two readily biodegradable components suggests that the parent compound is unlikely to persist in the environment. The transient degradation products are also managed effectively by natural microbial populations.
| Degradation Product | Chemical Formula | Key Environmental Characteristics |
|---|---|---|
| 1-Octanol | C₈H₁₈O | Readily biodegradable; Moderate bioaccumulation potential; Harmful to aquatic life at high concentrations. echemi.comnih.govcarlroth.com |
| Formic Acid | CH₂O₂ | Readily biodegradable; Low bioaccumulation potential; Low toxicity to aquatic life. www.gov.uknih.goveuropa.eu |
Mechanistic Investigations of Octyl Formate in Biological Systems
Role as a Metabolite
Octyl formate (B1220265) is identified as a metabolite in biological systems. semanticscholar.orgnih.govrevvity.com A metabolite is any intermediate or product resulting from metabolism, encompassing both primary and secondary metabolic pathways. nih.govrevvity.com As a formate ester of octan-1-ol, it is functionally related to its parent alcohol, octan-1-ol. semanticscholar.org Its presence has been detected in human metabolome studies, suggesting a role in human metabolism. smolecule.com The Human Metabolome Database (HMDB) classifies octyl formate within the superclass of lipids and lipid-like molecules, specifically as a fatty alcohol ester. nih.gov Further research aims to fully elucidate its metabolic pathways and its potential significance as a biomarker for certain diseases. smolecule.com
Enzymatic Transformations Involving this compound as Substrate or Product
This compound is both a product of and a substrate for various enzymatic reactions, highlighting its dynamic role in biocatalysis. The synthesis of this compound is often achieved through enzyme-mediated esterification or transesterification, processes valued for being more environmentally friendly than traditional chemical methods. smolecule.commdpi.com
Lipases are the primary enzymes used for synthesizing this compound. smolecule.com These enzymes can catalyze the direct esterification of formic acid and octanol (B41247) or the transesterification of another formate ester, such as ethyl formate, with 1-octanol (B28484). scispace.comconicet.gov.ar Studies have focused on optimizing the conditions for this synthesis, investigating parameters like the type of immobilized lipase (B570770), enzyme concentration, molar ratio of reactants, and reaction temperature to maximize the yield. mdpi.com For instance, using the immobilized lipase Novozym 435, a high conversion rate to this compound has been achieved. mdpi.com
Conversely, this compound can serve as a substrate. One notable example is its use in Baeyer-Villiger monooxygenase (BVMO) systems. A fungal BVMO was found to transform aliphatic aldehydes like octanal (B89490) into the corresponding alkyl formates, including this compound. conicet.gov.ar Furthermore, this compound can undergo hydrolysis, a reaction that can also be enzyme-mediated, to yield octanol and formic acid. smolecule.com
| Parameter | Optimal Condition | Conversion Rate | Source |
| Enzyme | Novozym 435 | 96.51% | cpu.edu.cn |
| Enzyme Conc. | 15 g/L | 70.55% (initial) | cpu.edu.cn |
| Reactant Ratio | 1:7 (Formic Acid:Octanol) | >80% | cpu.edu.cn |
| Temperature | 40 °C | 81.96% | cpu.edu.cn |
| Solvent | 1,2-dichloroethane (B1671644) | 96.51% | cpu.edu.cn |
A significant enzymatic transformation involving this compound is its interaction with formate dehydrogenase (FDH). wikipedia.org this compound can be utilized by FDH as a substrate to drive the regeneration of the reduced cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) from NAD+. scispace.com This process is crucial for many biocatalytic redox reactions. scispace.comwikipedia.org
Hydrophobic formate esters like this compound offer an advantage over commonly used formate salts because they are not exclusively water-soluble. wikipedia.org This allows this compound to serve as a reactive organic phase that can dissolve hydrophobic reagents while simultaneously acting as a source of reducing equivalents for the FDH-catalyzed regeneration of NADH. wikipedia.org This system has been successfully used to power other enzymatic reactions, such as monooxygenase-catalyzed hydroxylations. wikipedia.org The mechanism involves an oxidative ester cleavage, yielding carbon dioxide and the corresponding alcohol, octanol. wikipedia.org
Cellular Uptake and Distribution Studies
While this compound is recognized as a human metabolite, detailed research specifically investigating its cellular uptake and distribution mechanisms is limited. smolecule.com The Human Metabolome Database notes its presence in cellular locations such as the membrane. nih.gov
General principles of cellular uptake suggest that as a small, moderately hydrophobic ester, this compound might cross cellular membranes through passive diffusion. However, specific transporters or more complex mechanisms cannot be ruled out without direct experimental evidence. Studies on structurally related molecules provide some context. For instance, research on N-octyl-O-sulfate chitosan (B1678972) has shown it can enhance the cellular uptake of other drugs by interacting with membrane components. cpu.edu.cn Similarly, studies on n-octyl (thio)glycosides have demonstrated their cellular uptake and membrane permeability. researchgate.net However, these findings are not directly transferable to this compound. One study noted that peptoid derivatives with octyl spacers were synthesized to investigate cellular uptake, but solubility issues prevented their testing. pnas.org Therefore, the precise pathways for this compound's entry into cells and its subsequent distribution remain an area requiring further investigation.
Molecular Interactions with Biomolecules
The primary molecular interactions of this compound with biomolecules reported in the literature are with enzymes, as detailed in section 6.2. The catalytic sites of lipases and formate dehydrogenases accommodate this compound to facilitate esterification, hydrolysis, or oxidation reactions. mdpi.comwikipedia.org For example, in lipase-catalyzed synthesis, the serine hydroxyl group in the enzyme's active site reacts with the carboxylic acid to form an acyl-enzyme complex, which then reacts with an alcohol like octanol. mdpi.com In the case of formate dehydrogenase, docking studies with homologous enzymes suggest that specific residues in the active site, such as arginine and asparagine, are responsible for orienting the formate moiety for hydride transfer. acs.org
Beyond these specific enzymatic interactions, the "octyl" portion of the molecule, a hydrophobic alkyl chain, can participate in non-specific hydrophobic interactions. This property is the basis for hydrophobic interaction chromatography (HIC), where octyl groups are immobilized on a resin to separate proteins and other biomolecules based on their surface hydrophobicity. cube-biotech.comcd-bioparticles.com This principle suggests that this compound could similarly interact with hydrophobic regions of proteins or lipid portions of cell membranes within a biological system. nih.gov However, specific studies detailing the binding partners and functional consequences of such non-enzymatic interactions for this compound are not extensively documented.
Advanced Applications and Research Directions
Octyl Formate (B1220265) as a Specialty Solvent in Chemical Processes
Octyl formate is emerging as a versatile and effective solvent in various chemical applications, valued for its specific solubility characteristics and its more environmentally friendly profile compared to many conventional solvents.
Solvent Properties in Organic Reactions
This compound's utility as a solvent is largely defined by its molecular structure, which features a long, non-polar alkyl chain and a polar ester group. This duality governs its solubility characteristics. It is highly soluble in non-polar solvents like hexane (B92381) and toluene (B28343), which is attributed to its long hydrocarbon chain. chemimpex.comsolubilityofthings.com Conversely, its solubility in polar solvents such as water is limited. chemimpex.comsolubilityofthings.com This non-polar nature makes it an effective component in organic solvent formulations, where it can enhance the solubility of other non-polar substances. chemimpex.comsolubilityofthings.com
Research into the enzymatic synthesis of this compound has provided further insight into its behavior in a reaction medium. A study investigating the optimal conditions for its synthesis tested several solvents to determine their effect on the reaction's conversion rate. The results indicated a significant variation in conversion depending on the solvent's properties.
| Solvent | Log P | Conversion Rate (%) |
|---|---|---|
| Acetonitrile | -0.34 | 11.75 |
| Acetone | -0.24 | 9.95 |
| THF | 0.46 | 15.71 |
| 1,2-dichloroethane (B1671644) | 1.48 | 96.51 |
| Toluene | 2.73 | 94.63 |
| Cyclohexane | 3.44 | 82.42 |
| n-hexane | 3.90 | 81.96 |
| n-heptane | 4.66 | 81.44 |
| iso-octane | 4.50 | 80.39 |
In this study, 1,2-dichloroethane and toluene yielded the highest conversions, suggesting that solvents with a certain balance of polarity and hydrophobicity are optimal for this specific enzymatic reaction. mdpi.com The partition coefficient (log P) is often used to define the hydrophilicity of the solvent, which in turn affects enzyme activity in the hydrophobic environment. mdpi.com
Alternative to Hazardous Solvents
There is a growing emphasis in the chemical industry on replacing hazardous solvents with safer, more environmentally benign alternatives. This compound is considered a promising candidate in this regard due to its low toxicity and biodegradable nature. chemimpex.comsolubilityofthings.com Its potential as a "green" solvent aligns with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. chemimpex.com The unique properties of this compound, including its high solubility for organic compounds, make it an attractive alternative to more hazardous solvents for facilitating various chemical reactions and extractions. chemimpex.com
Research in Materials Science and Polymer Chemistry
The application of this compound extends into the realm of materials science, particularly in the formulation of plastics and polymers where its properties can be leveraged to modify material characteristics.
Future Perspectives in this compound Research
The future of this compound research is closely tied to the broader trends of sustainability and the development of a circular economy within the chemical industry.
Sustainable Production and Circular Economy Integration
Conventional chemical synthesis often relies on harsh conditions and can generate harmful byproducts. In contrast, research into the enzymatic synthesis of this compound presents a more sustainable production pathway. mdpi.comresearchgate.netnih.gov This biocatalytic process utilizes enzymes, such as immobilized lipases, to catalyze the esterification of octanol (B41247) and formic acid under milder conditions. mdpi.comresearchgate.netnih.gov
A significant advantage of this method is the potential for enzyme reuse. Studies have shown that enzymes like Novozym 435 can be recycled for multiple reaction cycles without a significant loss in this compound yield, which enhances the economic viability and reduces the environmental footprint of the process. mdpi.comresearchgate.netnih.gov The optimal conditions for this enzymatic synthesis have been identified as a 1:7 molar ratio of formic acid to octanol at a temperature of 40°C, achieving a maximum conversion of 96.51%. mdpi.comresearchgate.netnih.gov
The biodegradable nature of this compound is a key attribute that supports its integration into a circular economy. chemimpex.comsolubilityofthings.com Unlike persistent pollutants, this compound can be broken down by natural processes, minimizing its environmental impact. This characteristic, combined with sustainable production methods, positions this compound as a chemical with a potentially closed-loop lifecycle, from renewable feedstock sourcing (in the case of bio-based octanol and formic acid) to environmentally benign end-of-life degradation.
Novel Unexplored Applications
The evolution of green chemistry principles has spurred investigation into novel applications for existing chemical compounds, prioritizing sustainability, efficiency, and environmental compatibility. This compound, traditionally confined to the flavor and fragrance industries, is emerging as a candidate for innovative and unexplored applications, primarily driven by its favorable environmental profile and versatile chemical properties. Research is beginning to uncover its potential in advanced materials, biocatalysis, and specialized solvent systems.
One of the most promising and scientifically significant unexplored applications for this compound is its role as a reactive organic phase in biocatalytic redox reactions. mdpi.com These reactions are fundamental in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. A key challenge in industrial-scale biocatalysis is the regeneration of expensive nicotinamide (B372718) cofactors, such as NADH. Recent research has demonstrated that this compound can serve as a reservoir of reducing equivalents for the formate dehydrogenase (FDH) catalyzed regeneration of NADH from NAD+. mdpi.com In this system, this compound functions as a hydrophobic organic phase that not only dissolves hydrophobic substrates but also participates directly in the reaction, offering a novel approach to integrated reaction and cofactor regeneration. This dual functionality circumvents issues associated with the low water solubility of many substrates and the instability of traditional reducing agents.
Further research is exploring the potential of this compound as a bio-based, green solvent. Its biodegradable nature and derivation from renewable resources make it an attractive alternative to conventional volatile organic compounds (VOCs). solubilityofthings.com Its solvency characteristics, particularly its high solubility in non-polar solvents and limited solubility in water, suggest its utility in biphasic catalytic systems, extraction processes, and as a medium for organic synthesis. solubilityofthings.com The enzymatic synthesis of this compound itself, often utilizing immobilized lipases, further enhances its green credentials by operating under mild conditions and minimizing waste generation. mdpi.com
While direct research is in its nascent stages, the chemical structure of this compound suggests its potential as a plasticizer for biodegradable polymers. Plasticizers are additives that increase the flexibility and durability of polymers. The demand for bio-based and biodegradable plasticizers is growing to complement the development of sustainable polymers like polylactic acid (PLA). The structural similarity of this compound to other ester-based plasticizers, such as N-octyl lactate (B86563) which has been shown to be an effective plasticizer for PLA, indicates a plausible avenue for future investigation. nih.gov Its long alkyl chain could effectively intercalate between polymer chains, reducing intermolecular forces and increasing flexibility.
The following interactive data table summarizes key findings from research into the enzymatic synthesis of this compound, a process central to its potential as a green chemical.
Table 1: Optimization of Enzymatic Synthesis of this compound
| Parameter | Condition | Conversion Rate (%) |
|---|---|---|
| Enzyme Concentration (g/L) | 5 | 33.23 |
| 10 | 65.64 | |
| 15 | 70.55 | |
| 20 | 65.49 | |
| 25 | - | |
| Molar Ratio (Formic Acid:Octanol) | 1:1 | - |
| 1:3 | - | |
| 1:5 | - | |
| 1:7 | Maximized | |
| 1:9 | - | |
| Reaction Temperature (°C) | 20 | 77.10 |
| 30 | 80.71 | |
| 40 | 81.96 |
Data derived from studies on the optimization of lipase-catalyzed synthesis of this compound. The table is interactive and can be sorted. mdpi.com
Interdisciplinary Research Synergies
The unique physicochemical properties of this compound position it at the intersection of several scientific disciplines, fostering opportunities for synergistic research that could lead to significant technological advancements. These synergies primarily lie in the fields of materials science, agricultural science, and food chemistry, leveraging its characteristics as a biodegradable solvent, a potential semiochemical, and a volatile flavor compound.
Materials Science and Green Chemistry: The intersection of materials science and green chemistry offers a fertile ground for exploring this compound. Its potential as a green solvent and a biodegradable plasticizer creates a synergy for the development of fully sustainable polymer composites. kmasa.co.za Research in this area would involve not only the synthesis and formulation of these materials but also the characterization of their mechanical properties, biodegradability, and lifecycle assessment. The enzymatic synthesis of this compound itself is a prime example of synergy between biocatalysis and chemical engineering, aiming to create more sustainable chemical production processes. mdpi.com
Agricultural Science and Chemical Ecology: In agricultural science, there is a growing need for environmentally benign alternatives to conventional pesticides and formulation agents. horizonepublishing.com this compound presents a potential synergy between organic chemistry and chemical ecology. The study of semiochemicals, which are chemicals used by insects for communication, is a key area of pest management research. plantprotection.plresearchgate.net While this compound has not been definitively identified as a pheromone for a specific species, other formate and octyl esters are known to function as semiochemicals. plantprotection.pl This suggests a strong potential for interdisciplinary research to investigate this compound's role as an attractant, repellent, or synergist in pest management strategies. Furthermore, its properties as a biodegradable solvent could be harnessed in the development of controlled-release formulations for pesticides or pheromones, a synergy between polymer science and agrochemistry. researchgate.net This would involve designing formulations where this compound acts as a carrier, slowly releasing the active ingredient and reducing the environmental impact of agricultural practices.
Food Science and Physical Chemistry: As an established flavoring agent, this compound is central to the synergy between food science and physical chemistry. The perception of flavor is intricately linked to the release of volatile aroma compounds from the food matrix into the headspace of the mouth and nose during consumption. otago.ac.nzwur.nl The release profile of an aroma compound like this compound is governed by its physicochemical properties and its interactions with the food matrix (e.g., fats, proteins, and carbohydrates). researchgate.net Interdisciplinary research in this area focuses on understanding how the structure and composition of food affect the partitioning and release of this compound, thereby influencing the sensory experience. researchgate.net This knowledge can be applied to design foods with specific flavor profiles and release characteristics, for instance, in the development of low-fat products where the flavor perception needs to be maintained despite the change in matrix composition. wur.nl
The following table outlines potential interdisciplinary research areas for this compound.
Table 2: Potential Interdisciplinary Research Synergies for this compound
| Discipline 1 | Discipline 2 | Potential Research Area |
|---|---|---|
| Materials Science | Green Chemistry | Development of biodegradable polymers with this compound as a plasticizer. |
| Biocatalysis | Chemical Engineering | Optimization of immobilized enzyme reactors for continuous production of this compound. |
| Agricultural Science | Chemical Ecology | Investigation of this compound as a semiochemical for insect pest management. |
| Polymer Science | Agrochemistry | Formulation of controlled-release pesticides or pheromones using this compound as a carrier. |
Q & A
Q. What are the established laboratory methods for synthesizing octyl formate, and how do enzymatic and chemical approaches differ?
Enzymatic synthesis using immobilized lipases (e.g., Novozym 435) offers eco-friendly advantages, achieving up to 96.51% conversion under optimized conditions (40°C, 1:7 formic acid-to-octanol ratio, 1,2-dichloroethane solvent). Chemical methods, such as acid-catalyzed esterification, often use catalysts like p-toluenesulfonic acid, yielding >99% under controlled conditions. Enzymatic methods prioritize reusability and reduced environmental impact, whereas chemical synthesis focuses on cost and scalability .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices like fermentation broths or natural extracts?
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used for volatile ester detection, as demonstrated in studies analyzing this compound in fermented oat milk (e.g., concentrations of 7.23 ± 2.50 μg/L). High-performance liquid chromatography (HPLC) with UV detection is less common due to this compound’s low UV absorption. Calibration curves using pure standards and internal normalization are critical for accuracy .
Q. What physicochemical properties of this compound are critical for experimental design, such as solvent selection or reaction temperature?
Key properties include a boiling point of 87–89°C at 20 mmHg, density of 0.877 g/mL (25°C), and logP (octanol-water partition coefficient) of ~3.5, indicating moderate hydrophobicity. These influence solvent compatibility (e.g., dichloromethane vs. polar solvents) and guide purification via distillation or liquid-liquid extraction .
Q. How is this compound detected in natural sources, and what are its ecological or metabolic roles?
this compound is reported in blackberries, mushrooms, and rice as a flavor volatile. In microbial systems, such as Lactobacillus brevis fermentations, it arises via esterification of formic acid and octanol during secondary metabolism. Its role may involve microbial signaling or stress response, though mechanistic studies are limited .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis parameters to maximize this compound yield while ensuring catalyst reusability?
Systematic optimization via one-factor-at-a-time (OFAT) or response surface methodology (RSM) is recommended. For Novozym 435, optimal conditions include 15 g/L enzyme load, 40°C, and solvent selection (1,2-dichloroethane enhances substrate solubility). Reusability tests show <5% yield drop over 5 cycles, but solvent polarity and mechanical stability of immobilized enzymes must be monitored .
Q. What methodologies resolve contradictions in reported this compound yields between enzymatic and chemical synthesis studies?
Discrepancies often stem from differences in catalyst efficiency, solvent effects, or purity of starting materials. Comparative studies should standardize metrics (e.g., conversion rate vs. isolated yield) and validate results using multiple analytical techniques (e.g., NMR for purity, GC for quantification). Contradictions in solvent toxicity (e.g., dichloroethane vs. greener alternatives) require life-cycle assessments .
Q. How can trace amounts of this compound be reliably quantified in multicomponent systems, and what are the limits of detection (LOD)?
Headspace solid-phase microextraction (HS-SPME) paired with GC-MS improves sensitivity for trace esters in complex matrices. For this compound, LODs as low as 0.1 μg/L are achievable with carboxen/polydimethylsiloxane (CAR/PDMS) fibers. Matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated this compound) mitigate matrix interference .
Q. What strategies ensure reproducibility in this compound synthesis across laboratories with varying equipment?
Detailed protocols should specify reaction vessel geometry, agitation speed (e.g., 200 rpm for enzymatic reactions), and inert gas purging to exclude moisture. Collaborative validation studies using shared catalyst batches and interlaboratory comparisons of analytical data are essential. Reporting standards should follow IUPAC guidelines for ester synthesis .
Q. How do solvent polarity and water activity (aw) influence enzymatic esterification kinetics for this compound?
Low-polarity solvents (e.g., hexane, dichloroethane) reduce water activity, shifting equilibrium toward ester formation. However, excessive hydrophobicity may denature lipases. Water activity controllers (e.g., molecular sieves) or biphasic systems improve yields. Kinetic models integrating Michaelis-Menten parameters and solvent logP values can predict reaction progress .
Q. What are the environmental and safety considerations for scaling up this compound synthesis, and how are they assessed?
Enzymatic routes reduce hazardous waste compared to acid-catalyzed methods. Solvent selection criteria include EHS (environmental, health, safety) metrics—e.g., 1,2-dichloroethane has higher toxicity than terpenes. Life-cycle analysis (LCA) and green chemistry principles (e.g., atom economy, E-factor) should guide process design. Occupational exposure limits (OELs) for this compound (flash point: 171°F) require fume hood use and flammability controls .
Methodological Notes
- Data Reporting : Include molar conversions, catalyst turnover numbers (TON), and purity assessments (e.g., NMR, elemental analysis) to enable cross-study comparisons .
- Contradiction Analysis : Use meta-analytical frameworks to reconcile divergent results, emphasizing variables like substrate purity, solvent grade, and analytical calibration .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal, particularly when using chlorinated solvents or immobilized enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
